ACAT-IN-2 Exhibits Documented NF-κB Transcriptional Blockade Not Reported for Avasimibe or CI-976
ACAT-IN-2 is explicitly described as inhibiting NF-κB mediated transcription, a property documented in the original patent EP1236468A1 and consistently reported across multiple vendor technical datasheets [1]. In contrast, Avasimibe (CI-1011) and CI-976, two of the most widely procured ACAT inhibitors, have no reported NF-κB pathway inhibition in their primary literature or product documentation . This represents a qualitative mechanistic differentiation rather than a quantitative one, as the NF-κB inhibitory potency (IC50) of ACAT-IN-2 has not been published in peer-reviewed literature.
| Evidence Dimension | NF-κB transcription inhibition |
|---|---|
| Target Compound Data | Yes (blocks NF-κB mediated transcription) |
| Comparator Or Baseline | Avasimibe: Not reported; CI-976: Not reported |
| Quantified Difference | Qualitative (presence vs. absence) |
| Conditions | Patent EP1236468A1 disclosure; vendor-reported activity |
Why This Matters
For studies investigating the intersection of lipid metabolism and inflammatory signaling, ACAT-IN-2 is the only commercially available ACAT inhibitor with documented dual ACAT/NF-κB activity, making it the sole suitable candidate for such experimental designs.
- [1] Cornicelli JA, et al. Sulfonylaminocarbonyl derivatives for the treatment of nuclear factor-kappa B mediated diseases and disorders. Patent EP1236468A1. View Source
